1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the fusion of an imidazole ring with a pyridine ring, forming a unique scaffold that is often explored for its pharmacological properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1-(imidazo[1,2-a]pyridin-2-yl)ethanone, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes .
Mode of Action
Imidazole derivatives have been reported to interact with their targets, leading to changes in the function of these targets . The interaction of this compound with its targets could potentially lead to similar changes .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone belongs, have been found to interact with various enzymes and proteins
Cellular Effects
A compound named La23, which has a similar imidazo[1,2-a]pyridin-3-yl structure, has been shown to reduce cell viability and induce apoptosis in HeLa cells .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence of certain imidazo[1,2-a]pyridine compounds stabilizes within 30 minutes, indicating a reaction equilibrium .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These strategies could potentially involve various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions. Another method includes the use of transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridin-2-ylmethanol .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its use in developing new therapeutic agents for diseases such as cancer, inflammation, and infections.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the ethanone group.
Imidazo[1,2-a]pyrimidine: Similar scaffold with a pyrimidine ring instead of pyridine.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethanone group can enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDHNHJLGOKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458259 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602313-68-8 | |
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(imidazo[1,2-a]pyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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